methyl 4-methanesulfonyl-2-nitrobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methanesulfonyl-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-methylsulfonylbenzoate, followed by esterification . The reaction conditions typically include the use of strong acids like sulfuric acid and nitric acid for nitration, and methanol for esterification.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methanesulfonyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used under basic conditions.
Major Products Formed
Reduction: The major product is methyl 4-aminosulfonyl-2-nitrobenzoate.
Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.
Scientific Research Applications
Methyl 4-methanesulfonyl-2-nitrobenzoate is widely used in scientific research due to its diverse applications. It is valuable in:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-methanesulfonyl-2-nitrobenzoate involves its ability to undergo nucleophilic substitution reactions. The methanesulfonyl group acts as a good leaving group, facilitating the formation of various substituted products. This compound can also act as an alkylating agent, reacting with nucleophiles in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-nitrobenzenesulfonate
- Methyl 4-methylsulfonylbenzoate
Uniqueness
Methyl 4-methanesulfonyl-2-nitrobenzoate is unique due to its combination of a nitro group and a methanesulfonyl group on the benzoate ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound in various research applications .
Properties
IUPAC Name |
methyl 4-methylsulfonyl-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c1-16-9(11)7-4-3-6(17(2,14)15)5-8(7)10(12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFJCNKKCLVQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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